molecular formula C8H14Cl2N2O3 B13494474 Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride

Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride

Cat. No.: B13494474
M. Wt: 257.11 g/mol
InChI Key: OFZLPVSGWCJZKG-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5, a 2-aminoethyl chain at position 2, and a methyl ester at position 3. Its molecular formula is C₈H₁₄Cl₂N₂O₃, with a molecular weight of 257.12 g/mol . The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C8H14Cl2N2O3

Molecular Weight

257.11 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate;dihydrochloride

InChI

InChI=1S/C8H12N2O3.2ClH/c1-5-7(8(11)12-2)10-6(13-5)3-4-9;;/h3-4,9H2,1-2H3;2*1H

InChI Key

OFZLPVSGWCJZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)CCN)C(=O)OC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method is efficient and allows for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the microwave-assisted synthesis method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amino alcohols.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The aminoethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride

  • Molecular Formula : C₇H₁₂N₂O·HCl
  • Molecular Weight : 176.64 g/mol
  • Key Differences: Substituents: Ethyl group at position 2, methyl at position 4, and methanamine at position 5 (vs. aminoethyl at position 2 and methyl at position 5 in the target compound). Salt Form: Monohydrochloride (vs. dihydrochloride), reducing ionic strength and solubility compared to the target compound.
  • Implications : The ethyl group may increase lipophilicity, while the absence of a carboxylate ester limits reactivity in conjugation reactions .

Pyrimidine-Based Dihydrochlorides

4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride

  • Molecular Formula : C₆H₁₀N₄·2HCl
  • Molecular Weight : 207.09 g/mol
  • Key Differences: Core Structure: Pyrimidine ring (six-membered, two nitrogen atoms) vs. oxazole (five-membered, one oxygen and one nitrogen). Functionalization: Dual amine groups at positions 4 and 5 (vs. aminoethyl and carboxylate ester in the target compound).
  • Implications : Pyrimidines are prevalent in nucleic acid analogs and antiviral agents, suggesting divergent biological applications compared to oxazole derivatives .

Thiadiazole-Containing Analogs

Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

  • Key Features: Core Structure: Bicyclic β-lactam fused with a thiadiazole ring (vs. monocyclic oxazole). Functional Groups: Tetrazole and thiadiazole moieties enhance metabolic stability and metal-binding capacity.

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
Target Compound Oxazole C₈H₁₄Cl₂N₂O₃ 257.12 2-Aminoethyl, 5-methyl, methyl ester Dihydrochloride
(2-Ethyl-4-methyl-oxazol-5-yl)methanamine Oxazole C₇H₁₂N₂O·HCl 176.64 2-Ethyl, 4-methyl, methanamine Monohydrochloride
4-Amino-5-aminomethyl-2-methylpyrimidine Pyrimidine C₆H₁₀N₄·2HCl 207.09 4-Amino, 5-aminomethyl, 2-methyl Dihydrochloride
Thiadiazole-cephalosporin analog β-Lactam/Thiadiazole C₁₆H₁₅N₇O₅S₂Na 488.45 Thiadiazole-thioether, tetrazole-acetamido Monosodium

Biological Activity

Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride (CAS No. 79725699) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxazole ring structure that is known for its biological significance. The molecular formula is C₁₃H₁₈Cl₂N₂O₄, with a molecular weight of approximately 306.20 g/mol. The oxazole moiety contributes to its reactivity and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of oxazole derivatives, including this compound. The compound has demonstrated efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Staphylococcus aureus0.027

These results indicate that this compound exhibits strong antibacterial and antifungal activities, making it a candidate for further research in therapeutic applications.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : The initial step often includes the reaction of appropriate precursors under acidic or basic conditions to form the oxazole structure.
  • Functionalization : Subsequent reactions introduce the amino and carboxyl groups necessary for biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various oxazole derivatives against common pathogens. This compound was included in the testing panel, where it demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Comparative Analysis with Other Oxazoles

Comparative studies have shown that this compound outperforms several other oxazole derivatives in terms of antimicrobial potency. For instance, compounds with similar structures often exhibited higher MIC values, indicating lower effectiveness against tested microorganisms .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride?

The synthesis of oxazole derivatives typically involves cyclization reactions. For example, a Vilsmeier-Haack reaction can form the oxazole core, followed by functionalization of the aminoethyl side chain. A general protocol includes:

  • Refluxing precursors (e.g., 2-aminothiazol-4(5H)-one analogs) with sodium acetate in acetic acid for 3–5 hours to promote cyclization .
  • Post-synthetic modifications, such as hydrochlorination, to stabilize the amine group.
  • Purification via recrystallization from DMF/acetic acid mixtures to isolate the dihydrochloride salt .

Key considerations : Optimize reaction time and stoichiometry to avoid byproducts like over-oxidized species or unreacted intermediates.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the oxazole ring, methyl groups, and aminoethyl side chain. For example, the methyl group at position 5 of the oxazole ring typically resonates at δ 2.1–2.4 ppm in 1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for C₉H₁₃N₂O₃·2HCl: 285.04 Da).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, especially for the oxazole ring and hydrochloride counterions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures; hydrochloride salts often degrade above 150°C.
  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–12) and analyze via HPLC for degradation products (e.g., free amine formation under alkaline conditions) .
  • Hygroscopicity Testing : Dihydrochloride salts may absorb moisture; store in desiccated environments.

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disordered hydrochloride counterions) be resolved during refinement?

  • SHELX Suite : Use SHELXL’s PART and SUMP instructions to model disordered atoms. For example, split the chloride ion occupancy across multiple positions .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify N–H···Cl and O–H···Cl interactions stabilizing the crystal lattice .
  • Validation Tools : Check with PLATON or CCDC Mercury to ensure geometric restraints align with Cambridge Structural Database trends for oxazole derivatives.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Derivatization : Modify the aminoethyl side chain (e.g., alkylation or acylation) and compare bioactivity. For example, replace the methyl group on the oxazole with ethyl to assess steric effects .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., kinases or GPCRs). Prioritize hydrogen-bonding interactions between the oxazole carbonyl and catalytic residues .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (e.g., kinase profiling panels) to differentiate target-specific effects from nonspecific toxicity.

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for in vivo studies?

  • Co-Solvent Systems : Use 10% DMSO in PBS for initial solubility, then titrate with cyclodextrins or surfactants (e.g., Tween-80) to improve aqueous compatibility .
  • Dynamic Light Scattering (DLS) : Monitor aggregation states at varying concentrations.
  • Protonation State Analysis : The dihydrochloride salt may ionize in water, enhancing solubility compared to the free base.

Q. What computational methods are suitable for predicting hydrogen-bonding patterns in the solid state?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify proton donor/acceptor sites .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., Cl···H contacts) using CrystalExplorer .
  • Comparative Crystallography : Overlay with structurally similar oxazoles (e.g., methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate) to identify conserved packing motifs .

Methodological Notes

  • Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms; always cross-validate with multiple techniques.

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